molecular formula C6H8BrN3 B1524191 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine CAS No. 913839-67-5

1-(5-Bromo-4-methylpyridin-2-YL)hydrazine

Cat. No.: B1524191
CAS No.: 913839-67-5
M. Wt: 202.05 g/mol
InChI Key: VGEGKVPVLNEKPE-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methylpyridin-2-YL)hydrazine is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position on the pyridine ring, along with a hydrazine group attached to the 2nd position. This compound is primarily used in research and development within various scientific fields due to its unique chemical properties.

Scientific Research Applications

1-(5-Bromo-4-methylpyridin-2-YL)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

“1-(5-Bromo-4-methylpyridin-2-YL)hydrazine” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

The synthesis of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine typically involves the reaction of 5-bromo-2-chloro-4-methylpyridine with hydrazine hydrate. The process can be summarized as follows :

    Starting Materials: 5-bromo-2-chloro-4-methylpyridine and hydrazine hydrate.

    Reaction Conditions: The reaction is carried out in ethanol at a temperature of 120°C overnight.

    Procedure: The reaction mixture is concentrated to give a residue, which is then extracted with ethyl acetate and water. The organic layers are combined, dried over sodium sulfate, and concentrated to yield the crude product.

    Purification: The crude product is purified by flash chromatography using a petroleum ether and ethyl acetate mixture as the eluent.

Chemical Reactions Analysis

1-(5-Bromo-4-methylpyridin-2-YL)hydrazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. Further research is needed to elucidate its precise mechanism of action .

Comparison with Similar Compounds

1-(5-Bromo-4-methylpyridin-2-YL)hydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-bromo-4-methylpyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-4-2-6(10-8)9-3-5(4)7/h2-3H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEGKVPVLNEKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695095
Record name 5-Bromo-2-hydrazinyl-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913839-67-5
Record name 5-Bromo-2-hydrazinyl-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913839-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-hydrazinyl-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combined 5-bromo-2-chloro-4-methylpyridine (15.0 g, 72.46 mmol) and EtOH (60 mL) and added hydrazine hydrate (85%, 45 mL) and stirred at 120° C. overnight. The reaction mixture was concentrated to give a residue which was extracted with EtOAc (50 mL×2) and water (50 mL×2). Then combined organic layers were extracted with brine, dried over Na2SO4 to and concentrated to give a residue which was purified by flash chromatography (petroleum ether: EtOAc=10:1 to 1:5) to give the title compound (7.8 g, 53%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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